ethyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
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Overview
Description
ETHYL 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a triazolo[4,5-d]pyrimidine core, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Chemical Reactions Analysis
ETHYL 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has numerous scientific research applications. In medicinal chemistry, it is explored for its potential as a CDK2 inhibitor, which is a target for cancer treatment . It also exhibits neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases . Additionally, it has applications in material sciences due to its unique structural properties .
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . In neuroprotection, it inhibits ER stress and apoptosis pathways, reducing neuronal cell death .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit biological activities such as CDK2 inhibition and neuroprotection . ETHYL 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE is unique due to its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C17H19N5O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
InChI |
InChI=1S/C17H19N5O3/c1-4-25-17(24)12(3)21-10-18-15-14(16(21)23)19-20-22(15)9-13-7-5-11(2)6-8-13/h5-8,10,12H,4,9H2,1-3H3 |
InChI Key |
RCPLNJBDKHRUOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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